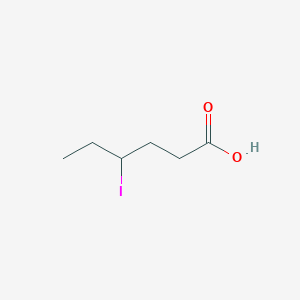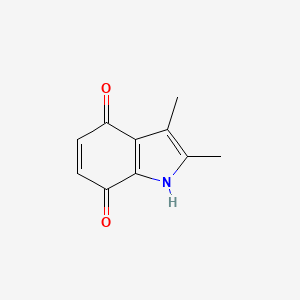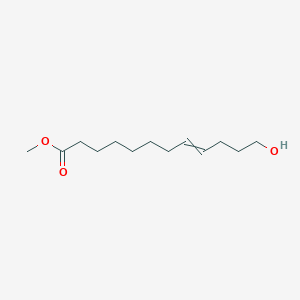
Methyl 12-hydroxydodec-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-hydroxydodec-8-enoate: is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 12-hydroxydodec-8-enoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: One of the primary methods for synthesizing methyl 12-hydroxydodec-8-enoate involves the alkylation of enolate ions. This process typically uses an alkyl halide and an enolate ion formed from a suitable precursor.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or Wittig reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 12-hydroxydodec-8-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond or the ester group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, respectively.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
Chemistry: Methyl 12-hydroxydodec-8-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It may also serve as a model compound for studying lipid metabolism and related biochemical pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of methyl 12-hydroxydodec-8-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The double bond in its structure also plays a crucial role in its chemical behavior, enabling it to undergo addition reactions and form reactive intermediates.
Comparison with Similar Compounds
Methyl 12-hydroxyoctadecanoate: This compound is similar in structure but has a longer carbon chain, affecting its physical properties and reactivity.
Methyl 11-hydroxydodec-8-enoate: This isomer differs in the position of the hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 12-hydroxydodec-8-enoate is unique due to its specific combination of functional groups and carbon chain length. This combination provides a balance between hydrophilic and hydrophobic properties, making it versatile in various chemical and industrial applications.
Properties
CAS No. |
62509-47-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 12-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,14H,2-3,5,7-12H2,1H3 |
InChI Key |
UPJXAZQZNLKLLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


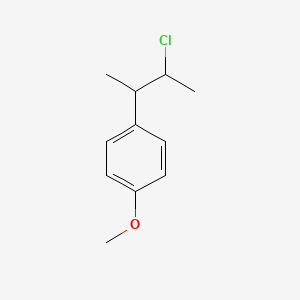

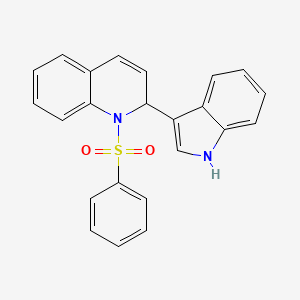
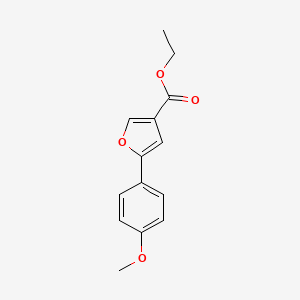
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
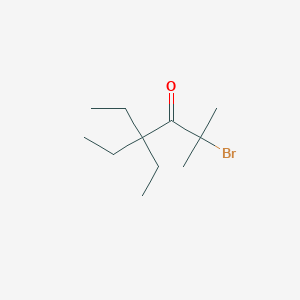
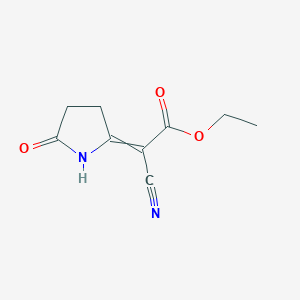
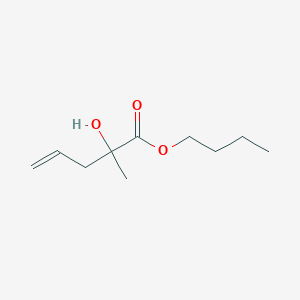

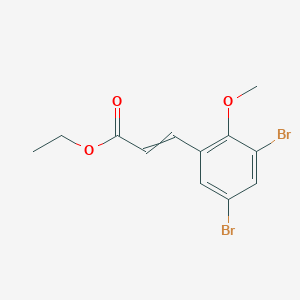
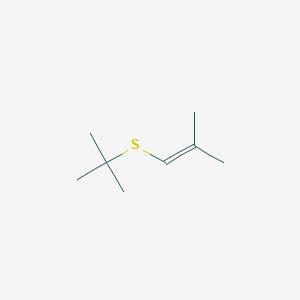
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
